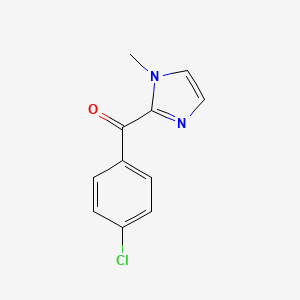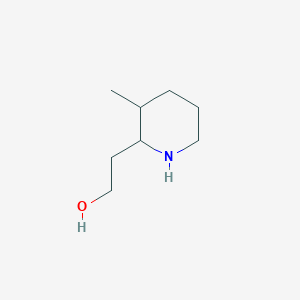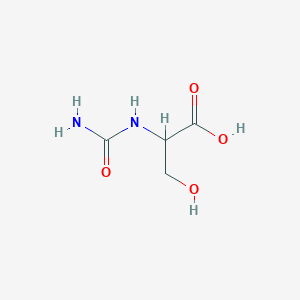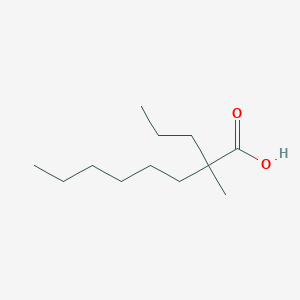![molecular formula C13H10N2O2S2 B3382113 3-allyl-5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 307513-59-3](/img/structure/B3382113.png)
3-allyl-5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
3-allyl-5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidinone family. This compound is characterized by its unique structure, which includes an allyl group, a furyl group, and a mercapto group attached to a thieno[2,3-d]pyrimidin-4(3H)-one core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of α-substituted β-ketoesters. The process begins with the transformation of these esters into acyl enamines, which are then cyclized to form 6H-1,3-oxazin-6-ones. These intermediates are subsequently converted into highly functionalized pyrimidinones through treatment with an appropriate primary amine . This synthetic route is notable for being metal-free and does not require the use of any catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using scalable and cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-allyl-5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidinone core or the attached functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the allyl or furyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts or bases to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the allyl or furyl positions, leading to a diverse array of derivatives.
Scientific Research Applications
3-allyl-5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one has been explored for various scientific research applications, including:
Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: It has shown potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis.
Industry: The compound’s chemical properties may be leveraged in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism by which 3-allyl-5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one exerts its effects is not fully understood. studies suggest that its biological activity may involve interactions with specific molecular targets and pathways. For example, its antimycobacterial activity is thought to result from the inhibition of key enzymes or metabolic pathways in Mycobacterium tuberculosis . Further research is needed to elucidate the precise molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-allyl-5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one include other thienopyrimidinones and pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties
Properties
IUPAC Name |
5-(furan-2-yl)-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S2/c1-2-5-15-12(16)10-8(9-4-3-6-17-9)7-19-11(10)14-13(15)18/h2-4,6-7H,1,5H2,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHZXOFZULITOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyrimidin-2-amine](/img/structure/B3382045.png)








![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B3382110.png)

![Benzenesulfonylfluoride, 4-[2-(acetylamino)ethyl]-](/img/structure/B3382125.png)


